3-Chloro-2,6-difluorobenzaldehyde

Catalog No.
S710613
CAS No.
190011-87-1
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2,6-difluorobenzaldehyde

CAS Number

190011-87-1

Product Name

3-Chloro-2,6-difluorobenzaldehyde

IUPAC Name

3-chloro-2,6-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H

InChI Key

HFKZZEDGXXYRDW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C=O)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)F)Cl

The significance of 3-chloro-2,6-difluorobenzaldehyde in scientific research lies in its potential applications. The presence of the chlorine and fluorine atoms alters the electronic properties of the molecule compared to benzaldehyde, making it a valuable intermediate for the synthesis of various functional molecules. These can include pharmaceuticals, agrochemicals, and advanced materials [].


Molecular Structure Analysis

3-Chloro-2,6-difluorobenzaldehyde has a characteristic benzene ring structure with a formyl group (CHO) attached at one position. The chlorine atom is located at the 3rd position and the fluorine atoms are at the 2nd and 6th positions relative to the formyl group [].

Here are some key features of its structure:

  • The electron-withdrawing nature of the chlorine and fluorine atoms reduces the electron density of the benzene ring. This can affect the reactivity of the molecule, making it less susceptible to electrophilic aromatic substitution compared to benzaldehyde.
  • The presence of the formyl group provides a carbonyl group (C=O) which is a site for various chemical reactions.

Chemical Reactions Analysis

  • Nucleophilic addition reactions: The carbonyl group of the formyl group can undergo nucleophilic addition reactions with various nucleophiles like alcohols or amines to form new carbon-carbon bonds.

For example, a reaction with methanol (CH3OH) could yield a corresponding hemiacetal:

ClC6H2(F)2CHO  + CH3OH -->  ClC6H2(F)2CH(OH)(OCH3)
  • Aldol condensation: Under specific conditions, the aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form more complex molecules.

  • Reductive amination: The formyl group can be converted to a primary amine group through reductive amination reactions.

The specific reaction conditions and reagents required would depend on the desired product.


Physical And Chemical Properties Analysis

  • CAS Number: 190011-87-1 []
  • Molecular Formula: C7H3ClF2O []
  • Molecular Weight: 176.55 g/mol []
  • Physical Form: Solid []
  • Melting Point: 46-49°C []
  • Boiling Point: 207.8°C at 760 mmHg []
  • Flash Point: 79.5 °C []
  • Solubility: Data not readily available. However, due to the presence of the polar formyl group, it is likely to have some solubility in polar solvents like acetone or ethanol.

As 3-chloro-2,6-difluorobenzaldehyde is an intermediate, a specific mechanism of action in biological systems is not applicable. Its role lies in its potential to be transformed into various functional molecules that may have specific mechanisms depending on their application.

3-chloro-2,6-difluorobenzaldehyde is classified under the Globally Harmonized System (GHS) with the following hazard codes []:

  • Skin irritant (H315): May cause skin irritation upon contact.
  • Eye irritant (H319): May cause eye irritation.
  • Respiratory irritant (H335): May cause respiratory irritation if inhaled.

Synthesis and Characterization:

3-Chloro-2,6-difluorobenzaldehyde is a synthetic organic compound. Its synthesis has been reported in various scientific publications, and researchers have employed different methods to obtain this compound. For instance, one study describes its preparation through the formylation of 3-chloro-2,6-difluorobenzene using N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3) [].

Potential Applications:

Scientific research into 3-chloro-2,6-difluorobenzaldehyde is ongoing, and potential applications are being explored in various fields. Here are some examples:

  • Intermediate in the synthesis of other compounds: 3-Chloro-2,6-difluorobenzaldehyde can serve as a building block for the synthesis of more complex molecules with desired properties. For example, it can be used as a starting material for the preparation of pharmaceuticals and functional materials [].
  • Study of its physical and chemical properties: Researchers are interested in understanding the fundamental properties of 3-chloro-2,6-difluorobenzaldehyde, such as its reactivity, stability, and potential for forming specific interactions with other molecules. This information can be valuable for various scientific applications [].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2,6-difluorobenzaldehyde

Dates

Modify: 2023-08-15

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